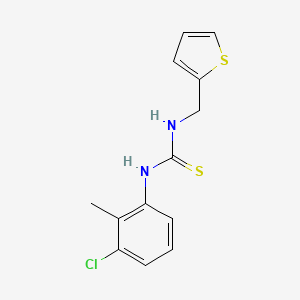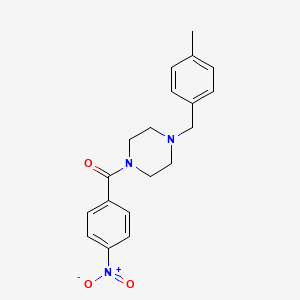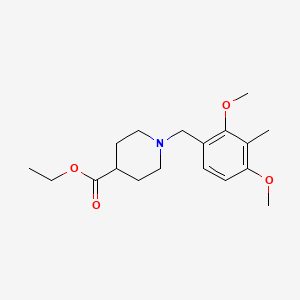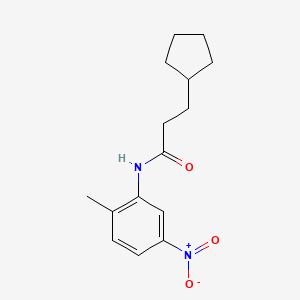
N-(4-bromo-2-methoxyphenyl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methoxyphenyl)-4-methylbenzamide, also known as 4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine or N-BOMe, is a synthetic compound that belongs to the family of phenethylamines. It was first synthesized in 2003 by a team of chemists led by David E. Nichols and gained popularity as a recreational drug due to its hallucinogenic effects. However,
Mécanisme D'action
N-BOMe acts as a partial agonist at the 5-HT2A receptor, which leads to the activation of downstream signaling pathways that regulate neuronal activity and neurotransmitter release. This results in altered perception, mood, and cognition.
Biochemical and Physiological Effects:
N-BOMe has been found to induce a range of physiological and biochemical effects such as increased heart rate, blood pressure, body temperature, and pupil dilation. It also alters the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine, which are involved in the regulation of mood, cognition, and perception.
Avantages Et Limitations Des Expériences En Laboratoire
N-BOMe has several advantages for lab experiments, such as its high potency and selectivity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological conditions. However, its potential for abuse and toxicity limits its use in animal and human studies.
Orientations Futures
There are several future directions for research on N-BOMe, such as the development of more selective and potent compounds that target the 5-HT2A receptor for therapeutic purposes. Additionally, further studies are needed to elucidate the mechanisms underlying its physiological and biochemical effects and to evaluate its safety and efficacy in animal and human studies.
In conclusion, N-(4-bromo-2-methoxyphenyl)-4-methylbenzamide, or N-BOMe, is a synthetic compound that has potential therapeutic applications in the treatment of mental health disorders. Its mechanism of action involves the partial agonism of the 5-HT2A receptor, which leads to altered perception, mood, and cognition. While it has several advantages for lab experiments, its potential for abuse and toxicity limits its use in animal and human studies. Further research is needed to develop more selective and potent compounds and to evaluate its safety and efficacy in clinical trials.
Méthodes De Synthèse
The synthesis of N-BOMe involves the reaction of 2C-B-NBOMe with 4-bromo-2-methoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then acetylated with acetic anhydride to form N-BOMe.
Applications De Recherche Scientifique
N-BOMe has been studied extensively for its potential therapeutic applications in the treatment of various mental health disorders such as depression, anxiety, and post-traumatic stress disorder (PTSD). It has been found to act as a partial agonist at the 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
Propriétés
IUPAC Name |
N-(4-bromo-2-methoxyphenyl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-10-3-5-11(6-4-10)15(18)17-13-8-7-12(16)9-14(13)19-2/h3-9H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMJUCYONTXCJBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methoxyphenyl)-4-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(1-benzofuran-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5852975.png)


![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide](/img/structure/B5853008.png)


![ethyl 5-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B5853048.png)


![N,N'-[(4,5-dicyano-1,2-phenylene)bis(oxy-4,1-phenylene)]diacetamide](/img/structure/B5853062.png)